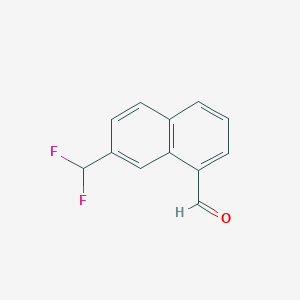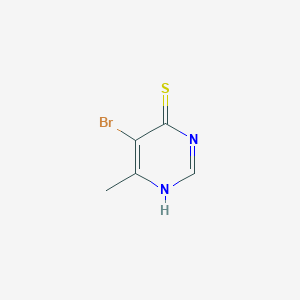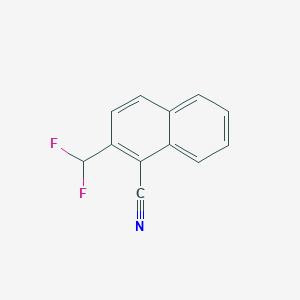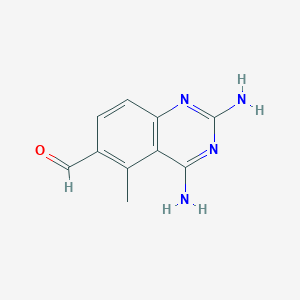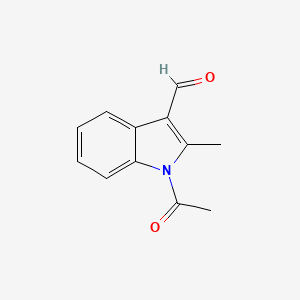![molecular formula C10H16N4O B11896095 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-26-0](/img/structure/B11896095.png)
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxadiazole and diazaspiro moieties in its structure contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole
Uniqueness
Compared to similar compounds, 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of new materials or as a bioactive compound in medicinal chemistry.
Propiedades
Número CAS |
646056-26-0 |
|---|---|
Fórmula molecular |
C10H16N4O |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-13-5-2-3-10(13)4-6-14(7-10)9-11-8-12-15-9/h8H,2-7H2,1H3 |
Clave InChI |
QTVXTNSCAPFCKO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC12CCN(C2)C3=NC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




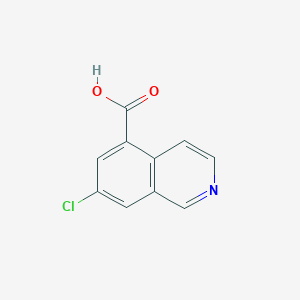
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
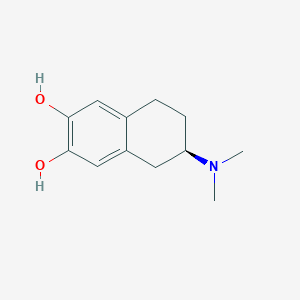
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
